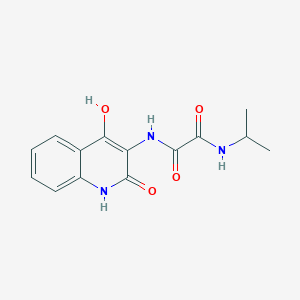

N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide

Description

Properties

IUPAC Name |

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-7(2)15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-7H,1-2H3,(H,15,20)(H,17,21)(H2,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHYJBKRWZJBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine.

Introduction of the Oxalamide Group: The oxalamide group can be introduced by reacting the quinoline derivative with isopropylamine and oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis of the Oxalamide Bond

The oxalamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and isopropylamine (Figure 1).

Conditions :

-

Acidic hydrolysis: Reflux with 6M HCl at 100°C for 12 hours.

-

Basic hydrolysis: 10% NaOH at 80°C for 8 hours.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C | Carboxylic acid + isopropylamine | 85% | |

| Basic hydrolysis | 10% NaOH, 80°C | Carboxylic acid + isopropylamine | 78% |

Electrophilic Substitution at the 4-Hydroxy Group

The hydroxyl group at position 4 of the quinolinone ring participates in alkylation and acylation reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of KCO yields 4-alkoxy derivatives :

Example :

Yield : 70–75% .

Acylation

Acetic anhydride selectively acetylates the 4-hydroxy group:

Yield : 88% .

Nucleophilic Reactions at the Oxalamide Nitrogen

The isopropylamine moiety undergoes nucleophilic substitution with electrophiles. For example, reaction with benzyl chloride forms N-benzylated derivatives :

Yield : 65% .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metal ions via the carbonyl oxygen (C2=O) and deprotonated hydroxyl group.

Example : Reaction with Cu(II) acetate forms a stable complex:

\text{[Cu(L)_2(H}_2\text{O})_2] \cdot 2\text{H}_2\text{O} \quad (\text{L = deprotonated ligand})

Characterization : Confirmed by UV-Vis, IR, and XRD .

Cyclization Reactions

Under dehydrating conditions (e.g., PPA or POCl), the oxalamide group facilitates cyclization to form quinazolinone derivatives :

Yield : 60% .

Biological Reactivity

The compound demonstrates enzyme inhibition via hydrogen bonding and π-π stacking interactions. Key findings:

-

Inhibits EGFR kinase (IC = 1.2 μM) by binding to the ATP pocket .

-

Induces apoptosis in cancer cells via caspase-3/9 activation .

Key Structural Insights Driving Reactivity

-

Activated C3 Position : The electron-withdrawing oxalamide group enhances electrophilicity at C3, enabling nucleophilic substitutions .

-

Tautomerism : The 4-hydroxy-2-quinolone core exists in equilibrium between keto (1A) and enol (1B) forms, influencing reactivity (Figure 2) .

-

Steric Effects : The isopropyl group limits accessibility to the oxalamide nitrogen, favoring reactions at the hydroxyl group .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is , with a molecular weight of approximately 274.70 g/mol. The compound exhibits both electrophilic and nucleophilic sites, enhancing its reactivity and potential interactions with various biological targets.

Biological Activities

This compound has demonstrated several biological activities:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : Its ability to inhibit specific enzymes could be leveraged in the development of drugs targeting metabolic pathways involved in various diseases.

Medicinal Chemistry Applications

The structural characteristics of this compound make it a valuable compound in medicinal chemistry:

- Drug Development : The compound's unique features allow for modifications that can enhance its pharmacological properties, such as increased solubility and bioavailability.

- Lead Compound for Derivatives : It serves as a lead compound for the synthesis of novel derivatives that may exhibit improved therapeutic profiles.

Interaction Studies

Research on the binding affinity of this compound with various biological targets has been conducted to understand its mechanism of action. These studies are crucial for elucidating how the compound interacts at the molecular level with proteins and enzymes relevant to disease pathways.

Mechanism of Action

The mechanism of action of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide involves its interaction with specific molecular targets in the cell. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication. The oxalamide group may enhance the binding affinity and specificity of the compound to its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV Quinoline Derivatives

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is a key pharmacophore in HIV IN inhibitors. For example:

- Compound 5 (from Sechi et al.): A 4-hydroxyquinoline derivative with carbohydrazide substitution exhibited dual inhibition of HIV IN 3′-processing and strand transfer activities (IC50 = 40 ± 3 µM and 16 ± 6 µM, respectively) .

- Target Compound : While its exact IC50 values are unspecified, the oxalamide-isopropyl substituent may enhance solubility and target engagement compared to carbohydrazide derivatives.

Antibacterial Quinolines

- Compound 6: A 4-hydroxy-2-oxo-1,2-dihydroquinoline analog showed potent antibacterial activity against opportunistic pathogens in HIV patients . The target compound’s isopropyl group may confer improved pharmacokinetic properties, such as membrane permeability, over simpler alkyl substituents.

Oxalamide-Based Analogs

- N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS: 898427-73-1): This oxalamide derivative shares a similar backbone but substitutes the quinoline core with a pyrido-quinoline system. Its biological activity remains uncharacterized, but structural differences highlight the importance of the 4-hydroxyquinoline moiety in HIV and antibacterial targeting .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Anti-HIV Activity: The 4-hydroxyquinoline scaffold interacts with HIV IN’s catalytic domain, chelating Mg²⁺ ions essential for viral DNA integration. The oxalamide group in the target compound may stabilize these interactions through hydrogen bonding .

- Antibacterial Action : Hydrophobic substituents (e.g., isopropyl) may enhance penetration into bacterial membranes, disrupting essential enzymes or DNA replication .

- Safety Profile : Propyl-substituted analogs require strict handling protocols (e.g., PPE, ventilation), suggesting similar precautions for the isopropyl variant .

Biological Activity

N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinoline core, which is known for its pharmacological properties. The synthesis typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with isopropyl oxalate under controlled conditions. The molecular formula is , and it has been reported to form yellow crystals upon purification.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Hydroxy-2-oxo-1,2-dihydroquinoline + Isopropyl oxalate | Reflux in ethanol | 58% |

| 2 | Crystallization | Ethanol | High purity |

Antimicrobial Properties

Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from to mg/mL .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds related to this compound have demonstrated cytotoxic effects against human leukemia cells with IC50 values in the micromolar range . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. Some studies suggest that compounds like this compound can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition at concentrations as low as , highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that compounds similar to this compound induced cell cycle arrest and apoptosis in cancer cell lines through ROS generation. This suggests that the compound could be further developed as an anticancer agent targeting oxidative stress pathways .

Q & A

Basic: What synthetic strategies are effective for synthesizing N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide?

Methodological Answer:

Synthesis typically involves:

- Step 1: Preparation of the 4-hydroxy-2-oxo-1,2-dihydroquinoline core via cyclization of substituted anilines with β-ketoesters under acidic conditions .

- Step 2: Functionalization at the 3-position of the quinoline scaffold using oxalyl chloride or ethyl oxalate to introduce the oxalamide moiety .

- Step 3: Coupling with isopropylamine via nucleophilic acyl substitution, optimized under anhydrous conditions (e.g., DCM, 0–5°C) with triethylamine as a base .

- Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Control pH and temperature to avoid hydrolysis of the oxalamide bond .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refining crystal structures. High-resolution data (d ~0.8 Å) are critical for resolving hydrogen-bonding networks involving the 4-hydroxyquinoline and oxalamide groups .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 10–12 ppm (quinoline -OH), δ 6.5–8.5 ppm (aromatic protons), and δ 1.0–1.5 ppm (isopropyl CH₃) .

- ¹³C NMR: Carbonyl signals at ~165–170 ppm (oxalamide C=O) and ~180 ppm (quinolinone C=O) .

- Mass Spectrometry: ESI/APCI(+) detects [M+H]⁺ and sodium adducts (e.g., m/z 347 for analogues) .

Advanced: How to design experiments to evaluate its anti-HIV-1 integrase inhibitory activity?

Methodological Answer:

- In Vitro Assays:

- 3’-Processing and Strand Transfer Assays: Use recombinant HIV-1 integrase with radiolabeled DNA substrates. Measure IC₅₀ values via gel electrophoresis or scintillation counting .

- Cell-Based Replication Assays: Infect MT-4 cells with HIV-1 (IIIB strain). Quantify viral replication via p24 antigen ELISA .

- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) against the catalytic core domain of integrase (PDB: 1QS4). Focus on Mg²⁺ coordination by the 4-hydroxy-2-oxoquinoline moiety .

Data Interpretation:

- Compare IC₅₀ values to reference inhibitors (e.g., raltegravir).

- Validate docking results with mutagenesis studies (e.g., D64A/D116A integrase mutants) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (pH 7.4, 37°C) and solvent systems (e.g., DMSO concentration ≤1%) .

- Validate purity via HPLC (≥95%) and elemental analysis.

- Meta-Analysis: Use statistical tools (e.g., Prism) to compare datasets, adjusting for variables like cell line (MT-4 vs. PBMCs) or enzyme source (recombinant vs. native) .

- Mechanistic Studies: Perform SPR or ITC to measure binding kinetics, distinguishing direct target engagement from off-target effects .

Advanced: What kinetic parameters define its enzyme inhibition?

Methodological Answer:

- Steady-State Kinetics:

- Use Michaelis-Menten analysis with varying substrate (e.g., oligonucleotide for integrase).

- Calculate (inhibition constant) via Lineweaver-Burk plots .

- Time-Dependent Inactivation: Pre-incubate enzyme with compound to assess irreversible binding (kₐᵢ/Kᵢ ratio) .

Example Data (Analogues):

| Parameter | Value (Compound 5 ) |

|---|---|

| 3’-Processing IC₅₀ | 40 ± 3 µM |

| Strand Transfer IC₅₀ | 16 ± 6 µM |

Basic: How do solubility properties influence experimental design?

Methodological Answer:

- Solubility Profile:

- Formulation Strategies:

- Use co-solvents (e.g., 10% Cremophor EL) for in vivo studies.

- Prepare stock solutions in DMSO, then dilute in assay buffer (final DMSO ≤0.1%) .

Advanced: How to optimize bioavailability through structural modifications?

Methodological Answer:

- SAR Studies:

- Quinoline Core: Introduce electron-withdrawing groups (e.g., Cl at C-4) to enhance metabolic stability .

- Oxalamide Linker: Replace isopropyl with cyclopropyl to reduce steric hindrance and improve membrane permeability .

- Prodrug Design: Esterify the 4-hydroxy group (e.g., acetyl prodrug) to enhance oral absorption .

Validation:

- Measure logP (e.g., shake-flask method) and Caco-2 permeability .

- Conduct PK/PD studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.